Catalposide Catalposide Natural product derived from plant source.
(Hydroxybenzoyl)catalpol; Catalpol 6-p-hydroxybenzoate is a natural product found in Veronica liwanensis, Veronica anagallis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6736-85-2
VCID: VC21322231
InChI: InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11?,12-,13?,14-,15+,16-,17?,18?,20?,21+,22?/m1/s1
SMILES:
Molecular Formula: C22H26O12
Molecular Weight: 482.4 g/mol

Catalposide

CAS No.: 6736-85-2

Cat. No.: VC21322231

Molecular Formula: C22H26O12

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

Catalposide - 6736-85-2

CAS No. 6736-85-2
Molecular Formula C22H26O12
Molecular Weight 482.4 g/mol
IUPAC Name [2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate
Standard InChI InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11?,12-,13?,14-,15+,16-,17?,18?,20?,21+,22?/m1/s1
Standard InChI Key UXSACQOOWZMGSE-HPLKYFPUSA-N
Isomeric SMILES C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Canonical SMILES C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Chemical Properties and Structure

Catalposide is an iridoid glycoside with the molecular formula C22H26O12 and a molecular weight of 482.4346 g/mol . The compound has 11 defined stereocenters and contains multiple functional groups that contribute to its biological activity . Its chemical structure includes a glucose moiety and a 4-hydroxybenzoyl group, which play important roles in its metabolism and bioactivity .

The compound's IUPAC name is complex due to its multiple stereocenters, and its structure can be represented by the following SMILES notation:
OC[C@H]1OC@@HC@HC@@H[C@@H]1O

The compound exhibits specific mass spectrometry characteristics that aid in its identification:

  • In negative ion mode, catalposide generates a [M-H]- ion at m/z 481.1349

  • Its characteristic product ions appear at m/z 319.0822 (loss of glucose), m/z 205.0497 (breakdown of iridoid moiety), and m/z 137.0239 (4-hydroxybenzoyl moiety)

Source and Isolation

Natural Sources

Catalposide is primarily isolated from Catalpa ovata G. Don, a plant belonging to the Bignoniaceae family . Specifically, the stem bark of this irinoid-producing plant serves as the main source of this compound . Catalpa species have been traditionally used in various herbal remedies, particularly for their anti-inflammatory properties .

Isolation Process

While the exact isolation process wasn't detailed in the search results, it's clear that catalposide is extracted as the major iridoid glycoside from Catalpa ovata . Modern analytical techniques including liquid chromatography and mass spectrometry are used to identify and characterize the compound .

Biological Activities and Pharmacological Effects

Anti-inflammatory Properties

Catalposide exhibits significant anti-inflammatory activity through multiple mechanisms:

  • It inhibits the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), and interleukin-6 (IL-6) in lipopolysaccharide-activated RAW 264.7 macrophages

  • It attenuates nuclear factor kappa B (NF-kappaB) activation, a key transcription factor in inflammatory responses

  • It significantly reduces nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages in a dose-dependent manner at concentrations of 0.02-0.2 μM

  • It down-regulates TNF-alpha-induced proinflammatory gene expression, including interleukin-8 (IL-8) in human intestinal epithelial HT-29 cells

  • It attenuates TNF-alpha-mediated p38 and extracellular signal-regulated kinase (ERK) phosphorylation

In vivo studies using the trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model have demonstrated catalposide's effectiveness in treating intestinal inflammation:

  • Intrarectal administration dramatically reduced weight loss, colonic damage, and mucosal ulceration characteristic of TNBS colitis

  • It suppressed the expression of TNF-alpha, interleukin-1beta, and intercellular adhesion molecule-1

  • It inhibited NF-kappaB p65 translocation into the nucleus in TNBS colitis

Neuroprotective Effects

Catalposide demonstrates significant neuroprotective properties:

  • It protects Neuro 2A cells (a neuronal cell line) from hydrogen peroxide-induced oxidative damage

  • This protection occurs through the induction of heme oxygenase-1 (HO-1) protein expression and increased HO enzyme activity

  • The treatment of cells with catalposide results in dose- and time-dependent upregulation of both HO-1 protein expression and HO activity

  • The protective effect is abrogated by zinc protoporphyrin IX (ZnPP IX), a HO inhibitor, confirming the mechanism of action

Other Biological Activities

Beyond its anti-inflammatory and neuroprotective effects, catalposide has been reported to possess:

  • Anti-microbial properties

  • Anti-tumoral activities

  • Potential applications in treating diseases characterized by mucosal inflammation

Metabolism and Pharmacokinetics

Metabolic Pathways

Research on the metabolism of catalposide in human liver and intestinal systems has revealed several metabolic pathways:

  • Four metabolites (M1-M4) have been identified after incubation with human hepatocytes

  • M1 (catalposide sulfate): formed by sulfation, with an [M-H]- ion at m/z 561.0921 (80 amu higher than catalposide)

  • M2 (4-hydroxybenzoic acid): a breakdown product with an [M-H]- ion at m/z 137.0239

  • M3: glucuronidated form of M2 with an [M-H]- ion at m/z 313.0569

  • M4 (catalposide glucuronide): with an [M-H]- ion at m/z 657.1674

Enzymatic Metabolism

The metabolism of catalposide involves several enzyme systems:

Sulfation pathway:

  • SULT1A1, SULT1C4, and SULT1E1 are involved in the sulfation of catalposide to form M1

  • SULT1C4 shows the highest intrinsic clearance (51.0) among the sulfotransferases

Glucuronidation pathway:

  • UGT1A8 and UGT1A10 catalyze the glucuronidation of catalposide to form M4

  • UGT1A10 has higher intrinsic clearance (0.3399) compared to UGT1A8 (0.0396)

Table 1: Kinetic parameters for catalposide metabolism by various enzymes

EnzymeKm (μM)VmaxKi (μM)nClint
Sulfation of catalposide to M1
SULT1A1*1162.02046.813.7-12.6
SULT1A1*250.51203.265.5-23.8
SULT1C489.84576.2-1.451.0
SULT1E1456.64840.0391.4-10.6
Human liver S9 fractions169.732.8-1.40.19
Glucuronidation of catalposide to M4
UGT1A81230.148.7-0.92210.0396
UGT1A10641.7218.1-2.30.3399
Human intestinal microsomes1341.3106.2--0.0792

(Vmax: pmol/min)

Table 2: Characteristics of catalposide and its metabolites

MetaboliteFormulaExact Mass [M−H]− (m/z)Error (ppm)tR (min)Product Ions (m/z)
CatalposideC22H26O12481.1349−0.610.26319.0822, 205.0497, 137.0239
M1C22H26SO15561.09210.28.74481.1349, 319.0822, 205.0499, 137.0239
M2C7H6O3137.0239−3.64.0793.0339
M3C13H14O9313.05691.32.02193.0345, 175.0240, 137.0239, 113.0239, 85.0283
M4C28H34O18657.16740.36.41481.1353, 319.0823, 205.0499, 175.0240, 137.0239, 113.0238, 85.0283

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